molecular formula C14H13N3 B13016128 3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline

3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline

Cat. No.: B13016128
M. Wt: 223.27 g/mol
InChI Key: BDXPAXFHBGAKEH-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline is an organic compound that features a benzodiazole ring fused with an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Methylation: The resulting benzodiazole is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling with Aniline: The final step involves coupling the methylated benzodiazole with aniline through a nucleophilic aromatic substitution reaction, often facilitated by a catalyst like copper(I) iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the benzene ring of the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: This compound has a triazole ring instead of a benzodiazole ring, which can result in different chemical and biological properties.

    3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid: This compound has a propanoic acid group instead of an aniline moiety, affecting its reactivity and applications.

Uniqueness

3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline is unique due to its specific combination of a benzodiazole ring and an aniline moiety. This structure imparts distinct electronic and steric properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

3-(1-methylbenzimidazol-2-yl)aniline

InChI

InChI=1S/C14H13N3/c1-17-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,15H2,1H3

InChI Key

BDXPAXFHBGAKEH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)N

Origin of Product

United States

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